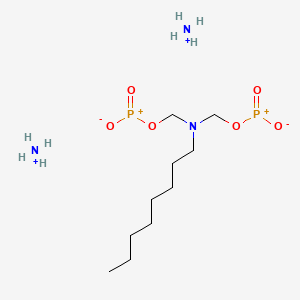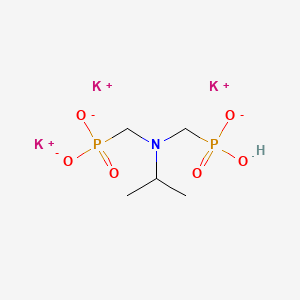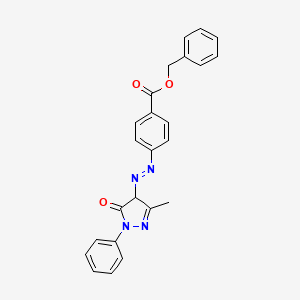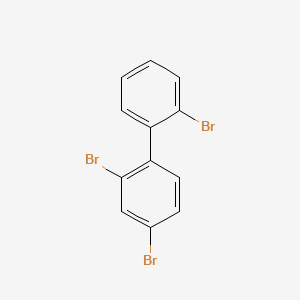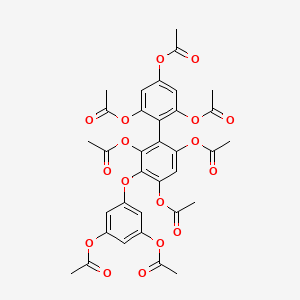
(1,1'-Biphenyl)-2,2',4,4',6,6'-hexol, 3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core with multiple hydroxyl groups and acetate functionalities, making it a versatile molecule for chemical synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate typically involves multiple steps, starting with the preparation of the biphenyl core. The hydroxyl groups are introduced through selective hydroxylation reactions, followed by the acetylation of the hydroxyl groups to form the hexaacetate derivative. Common reagents used in these reactions include acetic anhydride and pyridine as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The acetate groups can be reduced to regenerate the hydroxyl functionalities.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include quinones, regenerated hydroxyl derivatives, and substituted biphenyl compounds with various functional groups.
Applications De Recherche Scientifique
(1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate involves its interaction with various molecular targets. The hydroxyl and acetate groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity and interaction with cellular receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol: Lacks the acetyloxy groups, making it less versatile in chemical reactions.
3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate: Similar structure but without the biphenyl core, affecting its stability and reactivity.
Uniqueness
(1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate is unique due to its combination of a biphenyl core with multiple hydroxyl and acetate groups, providing a balance of stability and reactivity that is advantageous for various applications.
Propriétés
Numéro CAS |
67083-56-1 |
|---|---|
Formule moléculaire |
C34H30O17 |
Poids moléculaire |
710.6 g/mol |
Nom IUPAC |
[3-acetyloxy-5-[2,4,6-triacetyloxy-3-(2,4,6-triacetyloxyphenyl)phenoxy]phenyl] acetate |
InChI |
InChI=1S/C34H30O17/c1-15(35)43-23-9-24(44-16(2)36)11-25(10-23)51-33-30(49-21(7)41)14-29(48-20(6)40)32(34(33)50-22(8)42)31-27(46-18(4)38)12-26(45-17(3)37)13-28(31)47-19(5)39/h9-14H,1-8H3 |
Clé InChI |
ITMKVWJTHUXBLD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=CC(=C1)OC2=C(C=C(C(=C2OC(=O)C)C3=C(C=C(C=C3OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


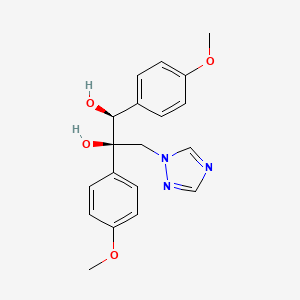
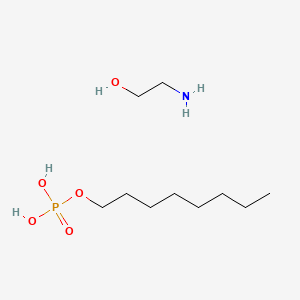

![2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol](/img/structure/B12684244.png)
![4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12684248.png)


